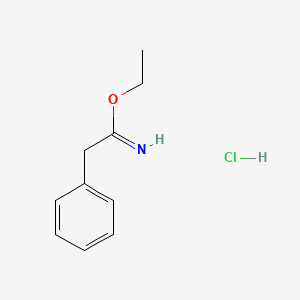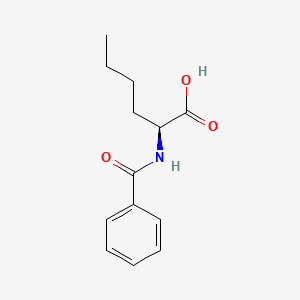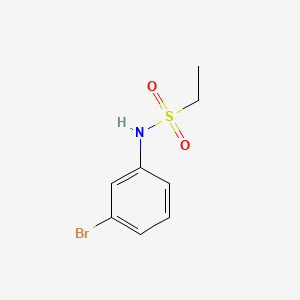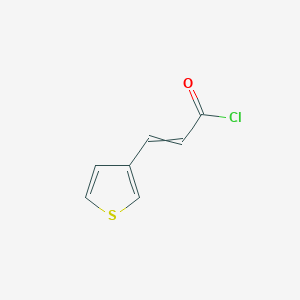
2-(2-(4-氟苄基)苯基)乙酸
描述
“2-(2-(4-Fluorobenzyl)phenyl)acetic acid” is an organic compound with the CAS Number: 543741-43-1 . It has a molecular weight of 244.27 and its IUPAC name is 2-(2-(4-fluorobenzyl)phenyl)acetic acid . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for “2-(2-(4-Fluorobenzyl)phenyl)acetic acid” is 1S/C15H13FO2/c16-14-7-5-11(6-8-14)9-12-3-1-2-4-13(12)10-15(17)18/h1-8H,9-10H2,(H,17,18) . This indicates that the compound has a benzyl group attached to a phenyl group, which is further attached to an acetic acid group. The fluorine atom is attached to the benzyl group.Physical And Chemical Properties Analysis
“2-(2-(4-Fluorobenzyl)phenyl)acetic acid” is a white to yellow solid . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not available in the current literature.科学研究应用
合成与化学应用
2-(2-(4-氟苄基)苯基)乙酸及其衍生物的合成一直是有机化学领域感兴趣的课题,其应用延伸到包括药物化学和材料科学在内的各个领域。一项研究阐述了用于保护羟基的2-[(4-氟苯基)磺酰]乙氧羰基(Fsec)基团的合成和评估,突出了其在碳水化合物化学中的用途。高收率合成的Fsec基团被证明在温和碱性条件下可裂解,在酸性条件下稳定,使其成为合成复杂分子(如6-氨基己基半乳糖苷)的宝贵工具(Spjut, Qian, & Elofsson, 2010)。
药物化学和药物设计
在药物化学领域,2-(2-(4-氟苄基)苯基)乙酸的衍生物已被探索其潜在的治疗应用。例如,合成了一系列N-亚芳基-2-(4-氯-2-(2-氟或氯苯氧基)苯基)乙酸酰肼,并表现出中等至优异的抗炎活性,表明它们作为先导化合物在开发新抗炎药中的潜力(Nakhostin et al., 2016)。
分析化学
2-(2-(4-氟苄基)苯基)乙酸在分析化学中也作为衍生化剂找到了用途,有助于化合物的对映体区分和定量。这一应用在一个涉及2-氟-2-苯基乙酸合成的研究中得到例证,该酸用于通过19F NMR确定仲醇的对映体过量,展示了该酸在增强分析方法中的作用(Hamman, Barrelle, Tetaz, & Béguin, 1987)。
材料科学与电化学
除了在合成和药物化学中的应用外,2-(2-(4-氟苄基)苯基)乙酸的衍生物已在材料科学领域得到研究。一项值得注意的研究涉及在不同苯基甘氨酸衍生物(包括2-[(4-甲基苯甲酰)氨基]苯基乙酸衍生物)存在下对聚邻氨基苯酚薄膜进行电化学和理论考察。这项研究突出了此类衍生物对增强聚邻氨基苯酚薄膜的赝电容性能的影响,对超级电容器应用具有潜在意义(Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019)。
属性
IUPAC Name |
2-[2-[(4-fluorophenyl)methyl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c16-14-7-5-11(6-8-14)9-12-3-1-2-4-13(12)10-15(17)18/h1-8H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIOLLGUOHLBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3144030.png)
![2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B3144038.png)
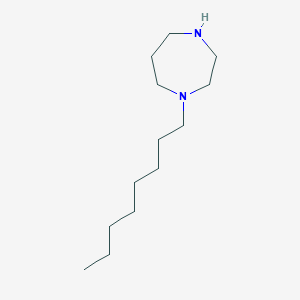


![2-({4-[(3,5-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3144076.png)
amine](/img/structure/B3144096.png)
![1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3144109.png)

